N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-19(22-16-5-1-3-13-4-2-8-21-18(13)16)14-6-9-20-17(11-14)24-15-7-10-25-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOLJQSXPGHEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
a. Quinoline vs. Quinoxaline Derivatives
- Target Compound: The quinoline core offers a planar aromatic system with a single nitrogen atom, favoring interactions with hydrophobic pockets in biological targets.
- Such derivatives often exhibit enhanced binding to enzymes like kinases but may suffer from reduced solubility .
b. Amide Linkage Modifications
- The target compound’s isonicotinamide group provides a rigid, planar structure conducive to hydrogen bonding. In contrast, acetamide derivatives (e.g., ) feature flexible thioether or cyano substituents, which may improve metabolic stability but reduce target specificity .
Substituent Effects: Oxygen vs. Sulfur Heteroatoms
- However, this may reduce aqueous solubility, a trade-off critical for drug bioavailability .
- Tetrahydrofuran-3-yl-oxy (e.g., 7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile from ): Oxygen-based cyclic ethers improve solubility but may confer lower chemical stability under acidic conditions due to weaker C–O bonds compared to C–S bonds .
Steric and Electronic Modifications
- Bulky Substituents (e.g., N-(quinolin-8-yl)propanamide with silyl ethers from ): Large substituents like tert-butyldimethylsilyl (TBS) groups can hinder binding to sterically constrained targets but improve pharmacokinetic profiles by resisting enzymatic degradation .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Multi-Step Synthesis Overview
The preparation of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves three primary steps:
- Formation of the isonicotinamide core via amide bond coupling.
- Introduction of the tetrahydrothiophen-3-yloxy group through nucleophilic aromatic substitution.
- Final functionalization with the quinolin-8-yl group using condensation or coupling reactions.
Table 1: Summary of Key Synthetic Steps
Detailed Stepwise Procedures
Step 1: Amide Bond Formation
The isonicotinamide core is synthesized by coupling 2-chloroisonicotinic acid with quinolin-8-amine.
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Conditions : Dimethylformamide (DMF), room temperature (RT), 24 hours.
- Mechanism : EDC activates the carboxylic acid, forming an active ester intermediate that reacts with the amine nucleophile.
Example Protocol :
2-Chloroisonicotinic acid (1.0 eq), EDC (1.2 eq), HOBt (1.1 eq), and DMF (10 mL) are stirred at RT for 30 min. Quinolin-8-amine (1.05 eq) is added, and the mixture is stirred for 24 h. The product is extracted with ethyl acetate and purified via flash chromatography (SiO₂, 3:7 ethyl acetate/hexane).
Step 2: Nucleophilic Aromatic Substitution
The chloro group at the 2-position of the isonicotinamide is replaced with tetrahydrothiophen-3-ol.
- Reagents : Potassium carbonate (K₂CO₃), tetrahydrothiophen-3-ol.
- Conditions : DMF, 80°C, 12 hours.
- Mechanism : Base-mediated deprotonation of tetrahydrothiophen-3-ol generates a nucleophile that displaces the chloride.
Optimization Insight :
- Solvents with high polarity (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Elevated temperatures (80°C vs. RT) improve yields from 45% to 65%.
Step 3: Quinoline Functionalization
The final step involves coupling the intermediate with quinolin-8-amine via palladium-catalyzed amination.
- Reagents : Palladium acetate (Pd(OAc)₂), Xantphos, cesium carbonate (Cs₂CO₃).
- Conditions : Toluene, 110°C, 18 hours.
- Mechanism : A palladium complex facilitates oxidative addition and reductive elimination to form the C–N bond.
Challenges :
- Air-sensitive catalysts require inert atmospheres.
- Byproducts such as homocoupled quinoline derivatives may form if stoichiometry is imbalanced.
Optimization of Reaction Parameters
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Considerations
- Cost Efficiency : Tetrahydrothiophen-3-ol is commercially available but may require in-house synthesis to reduce costs.
- Waste Management : DMF recovery via distillation reduces environmental impact.
Q & A
Basic: What are the key synthetic steps for synthesizing N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide?
The synthesis involves three critical steps:
- Coupling : Formation of the nicotinamide core via amide bond formation between quinolin-8-amine and activated nicotinic acid derivatives (e.g., using HATU or EDCl as coupling agents).
- Etherification : Introduction of the tetrahydrothiophen-3-yloxy group through nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF).
- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography ensures >95% purity .
Advanced: How can researchers optimize the etherification step to minimize side reactions?
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
- Temperature Control : Maintaining 0–5°C during base addition reduces undesired oxidation of tetrahydrothiophene.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
- Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks intermediate formation .
Basic: What are the primary biological targets and mechanisms of action for this compound?
- PARP Inhibition : Competes with NAD⁺ at the catalytic site, blocking DNA repair (IC₅₀ = 0.39 μM for SIRT2) .
- Autophagy Induction : Activates stress-response genes (ATF4, CHOP) in pancreatic cancer cells, mimicking nutrient deprivation .
- Antimicrobial Activity : Disrupts microbial DNA/protein synthesis (MIC = 1 × 10⁻⁶ mg/mL against Gram-negative strains) .
Advanced: How can structural modifications enhance selectivity for PARP-1 over PARP-2?
- Quinoline Ring Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the C-5 position improves PARP-1 affinity.
- Tetrahydrothiophene Optimization : Replacing the sulfur atom with selenium or modifying ring size alters binding pocket interactions.
- Docking Studies : Computational modeling (e.g., AutoDock Vina) identifies key residues (e.g., Ser904, Tyr907) for selective inhibition .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms amide bond formation and tetrahydrothiophene integration (e.g., ¹H NMR for aromatic protons).
- Mass Spectrometry (HRMS) : Validates molecular weight (m/z 351.42) and isotopic patterns.
- HPLC-PDA : Assesses purity (>95%) and detects byproducts .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across cancer cell lines?
- Standardized Assays : Use identical cell lines (e.g., MIA PaCa-2 pancreatic cancer) and incubation times (e.g., 72 hours).
- Orthogonal Validation : Combine MTT assays with Western blotting (e.g., PARP-1 cleavage) or flow cytometry (apoptosis markers).
- Reference Controls : Include clinical PARP inhibitors (e.g., Olaparib) to calibrate potency .
Basic: What purification methods ensure high yield and reproducibility?
- Flash Chromatography : Separates intermediates using gradient elution (e.g., hexane/EtOAc).
- Recrystallization : Ethanol/water mixtures yield crystalline products.
- HPLC : Reverse-phase C18 columns resolve polar impurities .
Advanced: What strategies improve oral bioavailability in preclinical models?
- Prodrug Design : Esterification of the amide group enhances intestinal absorption.
- Nanoparticle Formulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase solubility and half-life.
- Pharmacokinetic Studies : Monitor plasma levels via LC-MS/MS in rodent models .
Basic: How does this compound compare to clinical PARP inhibitors?
- Potency : IC₅₀ values (0.2–5 μM) are comparable to Olaparib (IC₅₀ = 0.1–1 μM) in BRCA-mutant cells.
- Dual Inhibition : Unlike Olaparib, it also inhibits SIRT2, offering epigenetic modulation .
Advanced: What experimental designs validate autophagy induction mechanisms?
- LC3-II Immunoblotting : Quantifies autophagosome formation.
- Lysosomal Inhibition : Co-treatment with chloroquine confirms autophagic flux.
- CRISPR Knockout Models : ATG5/ATG7-deficient cells assess pathway specificity .
Basic: What are the key challenges in scaling up synthesis?
- Intermediate Stability : Tetrahydrothiophene derivatives are prone to oxidation; use inert atmospheres (N₂/Ar).
- Cost of Reagents : HATU coupling agents are expensive; alternatives like EDCl/HOBt reduce costs.
- Yield Optimization : Multi-step reactions require iterative DOE (Design of Experiments) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Core Modifications : Replace nicotinamide with isonicotinamide to alter binding orientation.
- Side Chain Variation : Test alkyl vs. aryl ethers at the tetrahydrothiophene position.
- Bioisosteres : Substitute sulfur with sulfone or sulfonamide groups to modulate polarity .
Basic: What in vitro models are suitable for antimicrobial testing?
- Gram-Negative Pathogens : Use Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853).
- MIC Assays : Broth microdilution per CLSI guidelines.
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects .
Advanced: How can metabolomics identify off-target effects in cancer cells?
- LC-HRMS Profiling : Track changes in glycolysis/TCA cycle intermediates.
- Isotope Tracing : ¹³C-glucose labels metabolic flux under treatment.
- Pathway Enrichment : Software (e.g., MetaboAnalyst) links metabolites to pathways (e.g., redox stress) .
Basic: What safety protocols are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
